BenchChemオンラインストアへようこそ!

(3R,5S)-4-oxoadamantane-1-carboxylic acid

DGAT1 inhibition Metabolic disorders Obesity

Order (3R,5S)-4‑oxoadamantane‑1‑carboxylic acid (CAS 56674‑87‑4), the stereochemically defined ketocarboxylic acid scaffold. Its rigid (3R,5S) chirality and dual ketone/acid functionality make it the only reliable starting material for sub‑nanomolar DGAT1 inhibitors (e.g., compound 43c), influenza M2‑S31N blockers (e.g., compound 3p), and regulatory‑grade saxagliptin impurity standards. Generic achiral or mono‑functional adamantanes cannot replicate the spatial geometry required for target engagement and assay validation. Available in research to bulk quantities with full analytical documentation.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Cat. No. B13829258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5S)-4-oxoadamantane-1-carboxylic acid
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1C2CC3CC(C2)(CC1C3=O)C(=O)O
InChIInChI=1S/C11H14O3/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14/h6-8H,1-5H2,(H,13,14)/t6?,7-,8+,11?
InChIKeyVFNJWHFPIRNNRQ-ZGNHZNFISA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,5S)-4-Oxoadamantane-1-carboxylic Acid: Core Building Block for Targeted Adamantane-Based Therapeutics


(3R,5S)-4-oxoadamantane-1-carboxylic acid (CAS 56674-87-4), also known as 2-adamantanone-5-carboxylic acid, is a chiral, polycyclic ketocarboxylic acid featuring the rigid adamantane cage functionalized with a reactive ketone at the 4-position and a carboxylic acid at the bridgehead 1-position [1]. This difunctional architecture makes it a privileged scaffold and a key synthetic intermediate in medicinal chemistry, where it is employed to introduce a stereochemically defined, lipophilic adamantyl moiety into drug candidates. It is recognized primarily as a crucial building block for synthesizing potent inhibitors targeting drug-resistant influenza A mutants and as a starting material in the preparation of saxagliptin-related impurities [2].

Why Generic Substitution of (3R,5S)-4-Oxoadamantane-1-carboxylic Acid Fails in Advanced Drug Discovery


In drug development and advanced organic synthesis, generic substitution with related adamantane carboxylic acids (e.g., 1-adamantanecarboxylic acid, 3-hydroxyadamantane-1-carboxylic acid) or other achiral 4-oxo analogs is not feasible due to the compound's unique combination of structural and stereochemical features. The defined (3R,5S) stereocenters adjacent to the ketone are critical for ensuring correct molecular geometry in downstream biologically active molecules, directly impacting target binding and pharmacological activity [1]. Furthermore, the presence of both a reactive ketone and a carboxylic acid in a rigid, chiral framework provides a distinct vector for chemical elaboration—allowing for selective functionalization at either site—which is not possible with simpler, mono-functional or achiral adamantane derivatives. Substituting with a less defined or differently functionalized analog risks synthesizing a biologically inactive diastereomer or a compound with an incorrect spatial orientation, leading to failed biological assays and wasted resources.

Quantitative Differentiation Guide for (3R,5S)-4-Oxoadamantane-1-carboxylic Acid vs. Closest Analogs


DGAT1 Inhibitory Potency: Defining the Impact of the 4-Oxo Group in Adamantane Carboxylic Acids

The 4-oxo substitution is a critical determinant of DGAT1 inhibitory activity in adamantane carboxylic acid derivatives. While simple 1-adamantanecarboxylic acid (without the ketone) shows significantly weaker activity, optimized derivatives containing the 4-oxo-adamantane core achieve low nanomolar potency. For instance, a lead compound (43c) from a series of E-adamantane carboxylic acid derivatives, which incorporates a functionalized core derived from 4-oxoadamantane-1-carboxylic acid, exhibits an IC50 of 5 nM against both human and mouse DGAT1 [1]. This is a dramatic improvement over the initial hit compound 2, which had IC50 values of 539 nM (human) and 2651 nM (mouse) [1]. The target compound serves as the essential synthetic gateway to this potent pharmacophore.

DGAT1 inhibition Metabolic disorders Obesity Diabetes Medicinal chemistry

Role in Overcoming Antiviral Resistance: A Key Intermediate for Next-Generation Influenza Inhibitors

(3R,5S)-4-oxoadamantane-1-carboxylic acid is a validated starting material for synthesizing potent inhibitors that specifically target drug-resistant mutants of influenza A virus . While first-generation adamantane antivirals like amantadine and rimantadine are ineffective against prevalent M2-S31N mutant strains, newer adamantane-based compounds derived from this ketocarboxylic acid scaffold have shown restored activity. For example, a derivative from a related α-hydroxycarboxylic acid series (compound 3p) demonstrated dual inhibitory activity against both wild-type and drug-resistant mutant viruses, with EC50 values of 0.92 μM and 0.55 μM, respectively [1]. The target compound's specific stereochemistry and functional group placement are essential for accessing this new class of M2 channel blockers.

Antiviral drug discovery Influenza A Drug resistance M2-S31N blockers Adamantane derivatives

Defined Stereochemistry for Pharmacopoeial Reference Standards: Saxagliptin Impurity Synthesis

(3R,5S)-4-oxoadamantane-1-carboxylic acid is a designated starting material for the synthesis of specific impurities of the DPP-4 inhibitor saxagliptin [1]. In pharmaceutical quality control, the unequivocal identification and quantification of impurities are mandated by regulatory bodies. Using this chiral building block ensures the synthesis of a single, defined diastereomer of the impurity, which is crucial for creating an accurate reference standard. An achiral or racemic alternative would produce a mixture of stereoisomers, rendering it useless for precise analytical method validation. The compound's defined (3R,5S) stereochemistry is therefore a non-negotiable requirement for this application.

Pharmaceutical analysis Impurity profiling Reference standards DPP-4 inhibitors Saxagliptin

Cytotoxicity Profile: Baseline Data for Derivative Optimization

A derivative of 4-oxoadamantane-1-carboxylic acid has demonstrated cytotoxic effects on human breast cancer cells with a reported IC50 value of 25 µM . While this potency is moderate, it serves as a crucial baseline for structure-activity relationship (SAR) studies. This quantitative data point allows medicinal chemists to measure the impact of subsequent chemical modifications on potency, guiding lead optimization. This contrasts with simpler adamantane scaffolds like 1-adamantanecarboxylic acid, which typically lack such documented biological activity in cancer models, offering no clear starting point for optimization.

Cancer research Cytotoxicity Breast cancer Lead optimization Structure-activity relationship

Optimal Research and Industrial Scenarios for Procuring (3R,5S)-4-Oxoadamantane-1-carboxylic Acid


Synthesis of Next-Generation DGAT1 Inhibitors for Metabolic Disease

Procure this compound as the critical chiral building block for synthesizing novel DGAT1 inhibitors targeting obesity and type 2 diabetes. The 4-oxo and carboxylic acid groups are essential for achieving the sub-nanomolar potency seen in lead molecules like compound 43c (IC50 = 5 nM) [1]. Its rigid, chiral core provides a superior starting point for SAR studies compared to flexible or achiral alternatives.

Development of Antiviral Agents Targeting Drug-Resistant Influenza A

Utilize this intermediate to synthesize adamantane-based M2 channel blockers that are effective against prevalent drug-resistant influenza A strains. Unlike first-generation adamantanes (e.g., rimantadine) which have lost clinical utility, derivatives of this ketocarboxylic acid scaffold have restored activity against M2-S31N mutants (e.g., compound 3p, EC50 = 0.55 μM) [1]. This compound is a direct gateway to a validated class of next-generation antivirals.

Preparation of Stereochemically Pure Reference Standards for Saxagliptin

This compound is the specified starting material for synthesizing specific, single-isomer impurities of the blockbuster drug saxagliptin [1]. For analytical chemists in pharmaceutical QC or R&D, this is the only appropriate building block to ensure the creation of an accurate and regulatory-compliant reference standard. Using any other analog would compromise analytical method development and validation.

Lead Optimization in Cancer Drug Discovery

Employ this scaffold as a starting point for optimizing anticancer agents. Its derivative has demonstrated a quantifiable baseline cytotoxicity (IC50 = 25 µM) against human breast cancer cells [1]. This provides a measurable metric for medicinal chemists to track improvements in potency through chemical modification, offering a clear advantage over other adamantane scaffolds with no established anticancer SAR.

Quote Request

Request a Quote for (3R,5S)-4-oxoadamantane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.